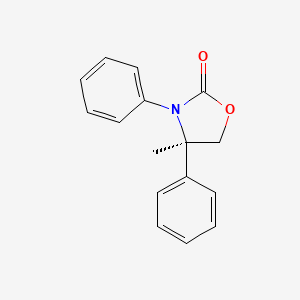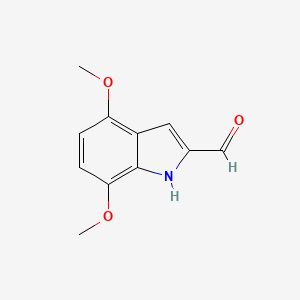
4,7-Dimethoxy-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to achieve a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 4,7-Dimethoxy-1H-indole-2-carboxylic acid.
Reduction: 4,7-Dimethoxy-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,7-Dimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, leading to its biological effects. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase, which is involved in diabetic complications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-1H-indole-2,3-dione
- 7-Methoxy-1H-indole-3-carbaldehyde
- 4,5-Dichloro-1H-indole-2,3-dione
- Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
- 6-Methoxy-1H-indole-2-carbaldehyde
Uniqueness
4,7-Dimethoxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 4 and 7 positions can enhance its stability and modify its interaction with biological targets .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4,7-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-9-3-4-10(15-2)11-8(9)5-7(6-13)12-11/h3-6,12H,1-2H3 |
Clé InChI |
PXARYZMLODTGOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(NC2=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


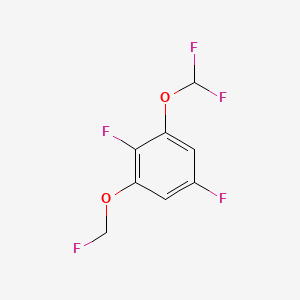


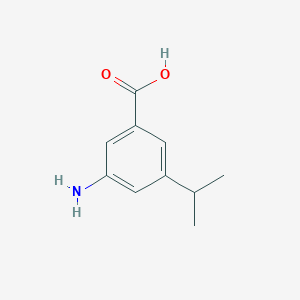
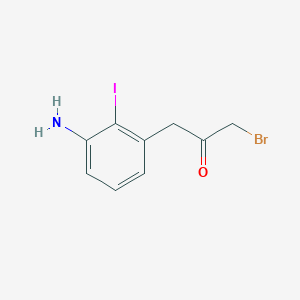
![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)



![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)



